3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid
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Overview
Description
3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C19H14F2N2O6S2 and a molecular weight of 468.45 g/mol . It is characterized by the presence of two 4-fluorobenzenesulfonamido groups attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification methods such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonamido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the fluorine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Higher oxidation state carboxylic acids or related compounds.
Scientific Research Applications
3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(fluorosulfonyl)benzoic acid: Similar structure but with fluorosulfonyl groups instead of sulfonamido groups.
4-(Fluorosulfonyl)benzoic acid: Contains a single fluorosulfonyl group attached to the benzoic acid.
3-(Fluorosulfonyl)benzoic acid: Similar to the above but with the fluorosulfonyl group in a different position.
Uniqueness
3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid is unique due to the presence of two 4-fluorobenzenesulfonamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
3,5-bis[(4-fluorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O6S2/c20-13-1-5-17(6-2-13)30(26,27)22-15-9-12(19(24)25)10-16(11-15)23-31(28,29)18-7-3-14(21)4-8-18/h1-11,22-23H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYDBOQXPHSEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>70.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85199529 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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